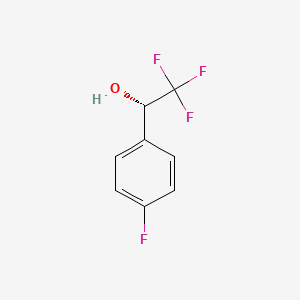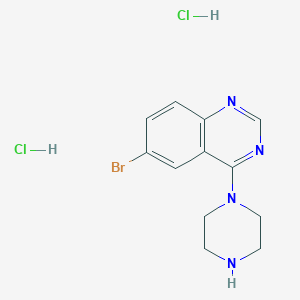![molecular formula C10H7F3N2S B6616291 4-[2-(trifluoromethyl)-1,3-thiazol-4-yl]aniline CAS No. 1314250-40-2](/img/structure/B6616291.png)
4-[2-(trifluoromethyl)-1,3-thiazol-4-yl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(Trifluoromethyl)-1,3-thiazol-4-yl]aniline, also known as 4-TFMA, is an aniline derivative with a trifluoromethyl group attached to the nitrogen atom. It is a versatile small molecule with a wide range of applications in medicinal chemistry, organic synthesis, and materials science. 4-TFMA is an important intermediate in the synthesis of various drugs and pharmaceuticals, such as anti-inflammatory and anti-cancer drugs. In addition, 4-TFMA has been used in the synthesis of polymers, dyes, and other materials.
Aplicaciones Científicas De Investigación
4-[2-(trifluoromethyl)-1,3-thiazol-4-yl]aniline has been used in a wide range of scientific research applications. It has been used in the synthesis of various drugs, such as anti-inflammatory drugs, anti-cancer drugs, and other pharmaceuticals. In addition, this compound has been used in the synthesis of polymers, dyes, and other materials. It has also been used in the synthesis of peptides and proteins, as well as in the study of enzyme-catalyzed reactions.
Mecanismo De Acción
4-[2-(trifluoromethyl)-1,3-thiazol-4-yl]aniline has a number of important biochemical and physiological effects. It is known to inhibit the activity of various enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). In addition, this compound has been shown to inhibit the activity of various other enzymes, such as phospholipase A2 (PLA2) and cyclooxygenase-1 (COX-1). This compound also acts as an inhibitor of histamine release and has anti-inflammatory and anti-cancer activities.
Biochemical and Physiological Effects
This compound has a number of important biochemical and physiological effects. It is known to inhibit the activity of various enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). In addition, this compound has been shown to inhibit the activity of various other enzymes, such as phospholipase A2 (PLA2) and cyclooxygenase-1 (COX-1). This compound also acts as an inhibitor of histamine release and has anti-inflammatory and anti-cancer activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[2-(trifluoromethyl)-1,3-thiazol-4-yl]aniline is an important intermediate in the synthesis of various drugs and pharmaceuticals, making it a useful compound for lab experiments. Its trifluoromethyl group makes it highly soluble in organic solvents, making it easier to work with. In addition, its small size makes it ideal for use in small-scale syntheses. However, this compound is also highly reactive and can be easily oxidized or hydrolyzed, making it difficult to store and handle.
Direcciones Futuras
The potential applications of 4-[2-(trifluoromethyl)-1,3-thiazol-4-yl]aniline are vast and varied. In the future, this compound could be used in the synthesis of more complex molecules, such as peptides, proteins, and other pharmaceuticals. It could also be used in the synthesis of polymers, dyes, and other materials. In addition, this compound could be used in the study of enzyme-catalyzed reactions and its effects on various biological processes. Finally, this compound could be used in the development of new drugs and pharmaceuticals, as well as in the development of new materials.
Métodos De Síntesis
4-[2-(trifluoromethyl)-1,3-thiazol-4-yl]aniline can be synthesized through a variety of methods, such as the Mitsunobu reaction, the Biginelli reaction, and the Grignard reaction. The most common method is the Mitsunobu reaction, which involves the reaction of an aniline derivative with an aldehyde or ketone in the presence of a base, such as pyridine or triethylamine. The reaction produces a trifluoromethylated aniline, which can then be further reacted to form this compound.
Propiedades
IUPAC Name |
4-[2-(trifluoromethyl)-1,3-thiazol-4-yl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2S/c11-10(12,13)9-15-8(5-16-9)6-1-3-7(14)4-2-6/h1-5H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDYAUPFXSGOJDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-bromo-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B6616243.png)
![3-bromo-4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]benzoic acid](/img/structure/B6616264.png)




![methyl[(1-methylcyclopropyl)methyl]amine hydrochloride](/img/structure/B6616302.png)


